molecular formula C19H24N4O2 B14964282 N-ethyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide

N-ethyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide

Cat. No.: B14964282
M. Wt: 340.4 g/mol
InChI Key: UBNVHXMFDZRUID-UHFFFAOYSA-N
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Description

N-ethyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with appropriate reagents.

    Attachment of the Phenylacetamide Moiety: This involves the reaction of the pyrimidine derivative with N-phenylacetamide under specific conditions.

    Final Assembly:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-ethyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine rings allow it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Pyrimidine Derivatives: Compounds such as 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one are closely related.

Uniqueness

N-ethyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and a phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-ethyl-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-phenylacetamide

InChI

InChI=1S/C19H24N4O2/c1-3-23(16-9-5-4-6-10-16)18(24)14-25-17-13-15(2)20-19(21-17)22-11-7-8-12-22/h4-6,9-10,13H,3,7-8,11-12,14H2,1-2H3

InChI Key

UBNVHXMFDZRUID-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=NC(=NC(=C2)C)N3CCCC3

Origin of Product

United States

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